molecular formula C8H16N2O2 B13512332 Methyl 2-amino-2-(piperidin-4-yl)acetate

Methyl 2-amino-2-(piperidin-4-yl)acetate

Cat. No.: B13512332
M. Wt: 172.22 g/mol
InChI Key: DAMLQNBXBCKELX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of methyl chloroacetate and piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(piperidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(piperidin-4-yl)acetate is unique due to the presence of both the amino and ester functional groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Properties

IUPAC Name

methyl 2-amino-2-piperidin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h6-7,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLQNBXBCKELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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